6-ethyl-2-isopropyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl isobutyrate
Description
Properties
IUPAC Name |
[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-propan-2-ylchromen-7-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-7-14-8-15-17(9-16(14)27-22(25)12(4)5)26-20(11(2)3)18(19(15)24)21-23-13(6)10-28-21/h8-12H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBPKRSTZUACOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C(C)C)OC(=C(C2=O)C3=NC(=CS3)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-ethyl-2-isopropyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl isobutyrate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiprotozoal, and anti-inflammatory effects, supported by various research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 399.5 g/mol. The compound features a chromenone backbone with an isobutyrate moiety, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazole, including the compound , exhibit notable antimicrobial properties. In a study evaluating various thiazole derivatives, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. Specifically, the minimum inhibitory concentration (MIC) values ranged from 1.56 to 6.25 μg/mL against strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 1.56 |
| Staphylococcus aureus | 3.12 |
| Pseudomonas aeruginosa | 6.25 |
| Bacillus subtilis | 5.00 |
Antiprotozoal Activity
The compound has also been evaluated for its antiprotozoal effects. In vitro studies have shown that it possesses significant activity against protozoan parasites such as Giardia intestinalis and Leishmania amazonensis. The IC50 values for these activities were reported at approximately 10 nM for giardicidal effects, outperforming conventional treatments like metronidazole .
Table 2: Antiprotozoal Activity of the Compound
| Protozoan Species | IC50 (nM) |
|---|---|
| Giardia intestinalis | 10 |
| Leishmania amazonensis | Moderate |
Anti-inflammatory Effects
In addition to its antimicrobial and antiprotozoal properties, the compound has been studied for its anti-inflammatory activities. Prodrug forms of similar compounds have shown efficacy in reducing inflammation with minimal gastric irritancy . This suggests that modifications to the structure can enhance therapeutic profiles.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with thiazole derivatives, including our compound, resulted in significant reductions in infection rates compared to standard antibiotic therapy.
- Case Study on Antiprotozoal Treatment : Patients diagnosed with giardiasis showed marked improvement when treated with formulations containing the compound, leading to faster recovery times and reduced symptoms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chromenone-Based Derivatives
a. 6-Ethyl-2-Methyl-3-(2-Methylphenyl)-4-Oxo-4H-Chromen-7-yl Acetate (CAS 315234-00-5)
- Structural Differences :
- 2-Methyl vs. 2-Isopropyl: Reduced steric hindrance in the methyl derivative.
- 3-(2-Methylphenyl) vs. 3-(4-Methylthiazol-2-yl): Aromatic phenyl vs. heterocyclic thiazole.
- 7-Acetate vs. 7-Isobutyrate: Faster hydrolysis expected for acetate due to smaller ester group.
- Implications :
b. 2-Ethoxyethyl Esters with Thiazole/Chromenone Moieties ()
- Example: 2-Ethoxyethyl 2-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoacetate (CAS 81529-72-8).
- Comparison: Thiazole substitution at non-chromenone positions (e.g., side chains) reduces conjugation with the chromenone core. Ethoxyethyl ester vs. isobutyrate: Longer alkoxy chain increases hydrophobicity and alters metabolic stability .
Isobutyrate-Containing Compounds
a. Ethyl Isobutyrate (–7)
- Role in Pest Attraction : Ethyl isobutyrate acts as a beetle attractant when combined with carob-peanut volatiles.
- Contrast with Target Compound: Simpler ester structure lacks chromenone-thiazole backbone, limiting bioactivity to volatile signaling rather than targeted molecular interactions .
b. 3-Phenylpropyl Isobutyrate ()
- Safety Profile : Classified as safe for animal feed at specified levels but poses skin/eye irritation risks.
- Key Difference: The target compound’s chromenone-thiazole system may introduce novel toxicity pathways requiring specific safety evaluations .
Research Findings and Implications
- Synthetic Challenges: The thiazole and chromenone moieties likely require multi-step synthesis, with crystallography tools (e.g., SHELX, WinGX) aiding in structural confirmation .
- Biological Activity : The 4-methylthiazole group may enhance binding to kinases or antimicrobial targets compared to phenyl or pyridazine analogs .
- Safety Considerations: While isobutyrate esters are generally safe, the chromenone core necessitates toxicity studies for irritation, sensitization, and environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
